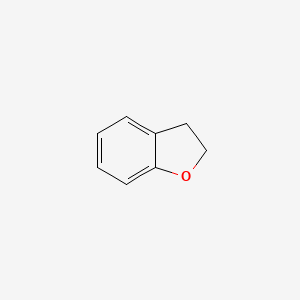

Dihydrobenzofuran

描述

Significance of the 2,3-Dihydrobenzofuran Scaffold in Natural Products and Synthetic Chemistry

The 2,3-dihydrobenzofuran skeleton is a privileged scaffold found in a diverse range of natural products, including alkaloids, isoflavonoids, lignans (B1203133), and neolignans, which are often isolated from plants and fungi. researchgate.netresearchgate.netmdpi.com These natural compounds exhibit a broad spectrum of biological activities, such as anti-inflammatory, antioxidant, anticancer, anti-HIV, antimalarial, antifungal, and antibacterial properties. rsc.orgresearchgate.netresearchgate.net

The inherent biological relevance of this scaffold has made it a highly attractive target for synthetic chemists. researchgate.net The development of novel and efficient synthetic routes to access 2,3-dihydrobenzofuran derivatives is crucial for the exploration of new therapeutic agents and the total synthesis of complex natural products. rsc.orgnih.gov Synthetic chemists are continually seeking to construct these frameworks with high efficiency, stereoselectivity, and atom economy, often employing transition-metal catalysis and other modern synthetic methodologies. rsc.orgnih.gov The versatility of the 2,3-dihydrobenzofuran core allows for extensive functionalization, enabling the generation of large libraries of compounds for drug discovery programs. nih.gov

Table 1: Examples of Bioactive Natural Products Containing the 2,3-Dihydrobenzofuran Scaffold

| Natural Product | Source/Class | Noted Biological Activity | Reference(s) |

| (+)-Decursivine | Alkaloid from Rhaphidophora decursiva | Antimalarial | mdpi.com |

| (+)-Lithospermic acid | - | Hepatoprotective | rsc.org |

| Pterocarpan | Isoflavonoid | Antifungal | rsc.org |

| (+)-Conocarpan | Neolignan from Piper species | Antifungal | rsc.orgmdpi.com |

| Bisabosqual A | - | - | rsc.org |

| Caraphenol A | - | - | rsc.org |

| Rocaglamide | - | Anti-tumor | researchgate.net |

| Furaquinocin A | - | - | researchgate.net |

| Morphine | Alkaloid | Analgesic | researchgate.netmdpi.com |

| Codeine | Alkaloid | Analgesic, Antitussive | researchgate.netmdpi.com |

Historical Overview of Research on 2,3-Dihydrobenzofuran Derivatives

Historically known as "coumarane," research into 2,3-dihydrobenzofuran and its derivatives has evolved significantly over the decades. frontiersin.org Early methods for their synthesis often involved classical reactions, but the increasing demand for stereochemically defined and complex derivatives has driven the development of more sophisticated synthetic strategies.

A significant body of research has been dedicated to both intermolecular and intramolecular approaches for the construction of the 2,3-dihydrobenzofuran core. researchgate.net Intermolecular strategies often involve cycloaddition reactions, such as the [3+2] cycloaddition of benzoquinones with olefins. researchgate.netresearchgate.net Intramolecular approaches have focused on various bond-forming reactions to construct the dihydrofuran ring. researchgate.net

The last two decades have witnessed a surge in the development of transition-metal-catalyzed methods for synthesizing 2,3-dihydrobenzofurans. rsc.orgnih.gov Catalysts based on palladium, rhodium, copper, iridium, nickel, ruthenium, and iron have all been employed to facilitate a range of transformations, including C-H activation, cross-coupling reactions, and cycloisomerizations. rsc.orgnih.govtandfonline.com These methods often offer high yields and selectivities under mild reaction conditions. rsc.org For instance, reviews have highlighted developments in transition-metal-catalyzed syntheses, covering the literature from 2012 to 2019 and more recent updates post-2020. nih.govresearchgate.net

More recently, there has been a growing interest in developing more sustainable and environmentally friendly synthetic protocols. This includes the exploration of transition-metal-free reactions, visible-light-mediated syntheses, and biocatalytic approaches. frontiersin.orgmdpi.comrochester.edu These modern methods aim to reduce the reliance on precious metals and harsh reaction conditions, aligning with the principles of green chemistry. mdpi.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound 2,3-dihydrobenzofuran within the context of academic research. The primary objectives are to:

Detail the significance of the 2,3-dihydrobenzofuran scaffold as a key structural motif in a variety of natural products and as a target in synthetic chemistry.

Provide a historical perspective on the evolution of synthetic methodologies for accessing 2,3-dihydrobenzofuran derivatives, highlighting key advancements.

Present detailed research findings and data in a clear and organized manner, including the use of interactive data tables.

The scope of this article is strictly limited to the chemical aspects of 2,3-dihydrobenzofuran. It will not include information on dosage, administration, or safety and adverse effect profiles. The content is based on a survey of authoritative scientific literature, excluding specific commercial sources. The aim is to deliver a professional and scientifically accurate resource for researchers and students interested in the chemistry of this important heterocyclic compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDSQVIWPRPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022040 | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-16-2 | |

| Record name | Dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumaran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99E861415L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21.5 °C | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran and Its Derivatives

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium and rhodium, have been extensively utilized to catalyze the formation of the 2,3-dihydrobenzofuran ring system through various reaction pathways. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be a versatile and robust platform for the synthesis of 2,3-dihydrobenzofurans. Several distinct palladium-catalyzed strategies have been developed, each offering unique advantages in terms of starting materials and reaction mechanisms.

A notable palladium-catalyzed strategy for the preparation of functionalized 2,3-dihydrobenzofurans involves the alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.govresearchgate.net This method facilitates the coupling of readily available 2-allylphenols with aryl triflates, generating a diverse range of substituted 2,3-dihydrobenzofurans in good yields and with high diastereoselectivities, in some cases exceeding a 20:1 ratio. nih.govresearchgate.net A critical aspect of this transformation is the utilization of reaction conditions that favor an anti-heteropalladation of the alkene, which is essential for achieving high product yields. nih.govresearchgate.net

The catalytic cycle is proposed to commence with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting cationic palladium(II) complex then coordinates to the alkene of the 2-allylphenol substrate. Subsequent deprotonation of the phenol (B47542) and an anti-oxypalladation of the alkene forms a key intermediate. This intermediate then undergoes reductive elimination to furnish the 2,3-dihydrobenzofuran product and regenerate the Pd(0) catalyst. nih.gov The use of biaryl phosphine (B1218219) ligands, such as CPhos, has been shown to be optimal for this reaction. nih.gov

| 2-Allylphenol Substrate | Aryl Triflate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 2-Allylphenol | Phenyl triflate | 2-Benzyl-3-methyl-2,3-dihydrobenzofuran | 85 | >20:1 |

| 2-(2-Methylallyl)phenol | Phenyl triflate | 2-Benzyl-3,3-dimethyl-2,3-dihydrobenzofuran | 78 | N/A |

| 2-Cinnamylphenol | Phenyl triflate | 2-Benzyl-3-phenyl-2,3-dihydrobenzofuran | 75 | 5:1 |

| 2-Allyl-4-methoxyphenol | 4-Trifluoromethylphenyl triflate | 2-(4-(Trifluoromethyl)benzyl)-5-methoxy-3-methyl-2,3-dihydrobenzofuran | 82 | >20:1 |

The direct coupling of unactivated C(sp³)–H and C(sp²)–H bonds represents an efficient and atom-economical approach to constructing cyclic systems. Palladium catalysis has been successfully applied to the intramolecular coupling of these bonds in alkyl phenyl ether substrates to furnish 2,3-dihydrobenzofuran derivatives. This transformation proceeds via a C–H activation/C–O cyclization pathway.

In this methodology, a directing group, often a transient one, facilitates the initial C(sp²)–H activation at the ortho position of the phenyl ring to form a palladacycle. This is followed by the activation of a C(sp³)–H bond on the tethered alkyl chain. Subsequent reductive elimination from the resulting C(sp²),C(sp³)-palladacycle forges the new C-C bond, leading to the formation of the dihydrobenzofuran ring. This approach provides a direct route to these heterocycles from simple starting materials.

| Alkyl Phenyl Ether Substrate | Catalyst/Conditions | Product | Yield (%) |

| 2-Isopropoxy-1-methylbenzene | Pd(OAc)₂, Ligand, Oxidant | 3,3,7-Trimethyl-2,3-dihydrobenzofuran | 65 |

| 2-Cyclopentyloxy-1-methylbenzene | Pd(OAc)₂, Ligand, Oxidant | 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]benzofuran | 72 |

| 2-Isopropoxy-1,3-dimethylbenzene | Pd(OAc)₂, Ligand, Oxidant | 3,3,5,7-Tetramethyl-2,3-dihydrobenzofuran | 68 |

| 1-Isopropoxy-2-methoxybenzene | Pd(OAc)₂, Ligand, Oxidant | 8-Methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | 59 |

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. A variation of this reaction can be envisioned for the synthesis of 2,3-dihydrobenzofurans through the intermolecular coupling of 2-iodophenols with acrylic esters. This process would involve the oxidative addition of the 2-iodophenol (B132878) to a Pd(0) catalyst, followed by migratory insertion of the acrylic ester. The subsequent intramolecular cyclization via attack of the phenolic oxygen onto the palladium-carbon bond, followed by reductive elimination, would yield the 2,3-dihydrobenzofuran-3-carboxylate ester.

While direct and specific literature for this exact transformation is sparse, the principles are well-established within the vast scope of Heck and related palladium-catalyzed reactions. For instance, the successful Heck arylation of 2,3-dihydrofuran (B140613) with iodobenzene (B50100) demonstrates the feasibility of coupling these types of substrates. nih.gov Furthermore, palladium-catalyzed sequential Heck reactions, involving an initial intramolecular cyclization followed by an intermolecular coupling, have been used to create complex this compound structures. nih.gov

| 2-Iodophenol Substrate | Acrylic Ester | Putative Product | Plausible Yield Range (%) |

| 2-Iodophenol | Methyl acrylate | Methyl 2,3-dihydrobenzofuran-3-carboxylate | Moderate |

| 4-Methyl-2-iodophenol | Ethyl acrylate | Ethyl 5-methyl-2,3-dihydrobenzofuran-3-carboxylate | Moderate |

| 4-Chloro-2-iodophenol | tert-Butyl acrylate | tert-Butyl 5-chloro-2,3-dihydrobenzofuran-3-carboxylate | Moderate-Good |

| 2-Iodo-4-nitrophenol | Methyl acrylate | Methyl 5-nitro-2,3-dihydrobenzofuran-3-carboxylate | Moderate |

Note: The yields in this table are projected based on related Heck-type reactions and represent plausible outcomes for this synthetic strategy.

Rhodium-Catalyzed Reactions

Rhodium catalysis offers complementary reactivity to palladium for the synthesis of complex organic molecules. For the construction of 2,3-dihydrobenzofurans, rhodium-catalyzed annulation reactions have proven to be particularly effective.

A rhodium(III)-catalyzed redox-neutral C–H coupling of N-phenoxyacetamides with 2-alkenylphenols has been developed for the specific assembly of this compound frameworks. nih.gov This [3+2] annulation process demonstrates good functional group compatibility and synthetic utility. nih.gov Mechanistic studies suggest a distinctive pathway involving a synergistic dual directing group-enabled process. nih.gov The reaction is thought to proceed through a sequential intramolecular hydrogen transfer and a nucleophilic 1,4-addition, with a five-membered rhodacycle and a cyclohexa-2,4-dienone species as key active intermediates. nih.gov This method provides a novel and efficient route to highly substituted 2,3-dihydrobenzofurans.

| N-Phenoxyacetamide Substrate | 2-Alkenylphenol Substrate | Product | Yield (%) |

| N-Phenoxyacetamide | 2-(Prop-1-en-2-yl)phenol | 2-Amino-3,3-dimethyl-2,3-dihydrobenzofuran derivative | 88 |

| N-(4-Methylphenoxy)acetamide | 2-(Prop-1-en-2-yl)phenol | 2-Amino-5,3,3-trimethyl-2,3-dihydrobenzofuran derivative | 85 |

| N-(4-Chlorophenoxy)acetamide | 2-(1-Phenylvinyl)phenol | 2-Amino-5-chloro-3-methyl-3-phenyl-2,3-dihydrobenzofuran derivative | 76 |

| N-Phenoxyacetamide | 2-(Cyclohex-1-en-1-yl)phenol | Spiro[benzofuran-3,1'-cyclohexan]-2-amine derivative | 81 |

C-H and C-C Bond Activation with Alkylidenecyclopropanes

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. A notable application is the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs). This methodology takes advantage of the inherent ring strain of ACPs to facilitate either a transannulative or non-annulative coupling, leading to different product classes. The selectivity of this reaction is primarily controlled by the choice of solvent.

In the context of 2,3-dihydrobenzofuran synthesis, the use of a polar solvent such as hexafluoroisopropanol (HFIP) promotes a [3+2] annulation pathway. This process involves the C-H activation of the N-phenoxyacetamide, followed by coupling with the alkylidenecyclopropane, which undergoes ring-opening. The subsequent intramolecular cyclization furnishes 3-ethylidenedihydrobenzofurans. These reactions proceed under mild conditions and exhibit a broad substrate scope with excellent chemo- and diastereoselectivity.

| N-Phenoxyacetamide Substrate | Alkylidenecyclopropane Substrate | Yield (%) | Solvent |

|---|---|---|---|

| N-phenoxyacetamide | Ethylidene-cyclopropane | 82 | HFIP |

| N-(4-methylphenoxy)acetamide | Ethylidene-cyclopropane | 75 | HFIP |

| N-(4-chlorophenoxy)acetamide | Ethylidene-cyclopropane | 68 | HFIP |

| N-phenoxyacetamide | Benzylidene-cyclopropane | 78 | HFIP |

Stereoselective C-H Insertion with Aryldiazoacetates

The intramolecular C-H insertion of metal carbenes generated from diazo compounds is a direct and efficient method for the formation of cyclic structures. Dirhodium(II) carboxylate complexes are particularly effective catalysts for this transformation, enabling the stereoselective synthesis of 2,3-dihydrobenzofurans from aryldiazoacetates.

The choice of the chiral ligands on the dirhodium catalyst is crucial for controlling the diastereoselectivity and enantioselectivity of the C-H insertion. While many dirhodium catalysts favor the formation of the cis-diastereomer, a new class of catalysts derived from 2-fenchyloxy or 2-menthyloxy arylacetic acids has been developed that exhibits a preference for the trans-isomer with high levels of asymmetric induction. nih.gov These reactions are typically conducted at low temperatures to enhance selectivity and yield the desired trans-2,3-dihydrobenzofurans with excellent enantiomeric excess (ee). nih.gov

| Aryldiazoacetate Substrate | Dirhodium Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | ee (%) of trans-isomer |

|---|---|---|---|---|

| 2-Isopropylphenyl diazoacetate | Rh₂(S-2-FAP)₄ | >95:5 | 85 | 91 |

| 2-Methylphenyl diazoacetate | Rh₂(S-2-FAP)₄ | >95:5 | 82 | 90 |

| 2,6-Dimethylphenyl diazoacetate | Rh₂(R-2-MAP)₄ | >95:5 | 78 | 88 |

Catalyst abbreviations: Rh₂(S-2-FAP)₄ = Dirhodium(II) tetrakis[N-((1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy)carbonyl)-L-phenylalaninate]; Rh₂(R-2-MAP)₄ = Dirhodium(II) tetrakis[N-((1S,2R,5S)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)-D-phenylalaninate]

Copper-Catalyzed Intramolecular Reactions

Copper catalysis offers a cost-effective and versatile platform for various organic transformations. While direct copper-catalyzed intramolecular cyclizations of simple phenolic precursors to form the 2,3-dihydrobenzofuran ring are not extensively documented in recent literature, related transformations highlight the utility of copper in synthesizing the core benzofuran (B130515) structure. For instance, copper-catalyzed intramolecular C-O bond formation is a key step in the synthesis of 2-arylbenzo[b]furans from 1-arylketones. nih.gov This process often follows an iron-catalyzed iodination, with residual ppm levels of copper in the iron salt being sufficient to catalyze the cyclization. nih.gov

Another relevant copper-catalyzed reaction involves the intramolecular cyclization of 2-alkynyl phenols to produce 2-substituted benzofurans. This protocol employs a catalytic amount of copper(I) chloride and cesium carbonate under mild conditions, demonstrating high yields and a broad substrate scope. Although this method yields the fully aromatic benzofuran, it underscores the capability of copper to facilitate the crucial C-O bond formation. The direct, high-yield synthesis of 2,3-dihydrobenzofurans via a similar intramolecular pathway from a corresponding saturated or partially saturated precursor remains a target for further development.

Nickel-Catalyzed Synthesis

Nickel catalysis provides a powerful and economical alternative to palladium in cross-coupling and cyclization reactions. Several nickel-catalyzed methods have been developed for the synthesis of 2,3-dihydrobenzofuran derivatives, each offering unique advantages in terms of starting materials and reaction mechanisms.

One approach is the carbonylative synthesis, where ortho-substituted aryl iodides react with alkyl halides in the presence of a nickel catalyst, a carbonylating agent like molybdenum hexacarbonyl (Mo(CO)₆), and a reductant. This method furnishes substituted 2,3-dihydrobenzofurans in low to excellent yields. Another strategy involves the asymmetric reductive aryl allylation of cyclic vinyl ethylene (B1197577) carbonates with aryl iodides, which proceeds with remarkable enantioselectivity (>98% ee). A third method is an electroreductive, nickel-catalyzed domino reaction of propargylic aryl halides, which undergo intramolecular carbonickelation followed by cyclization and nucleophilic addition to aldehydes, yielding highly substituted 2,3-dihydrobenzofurans.

| Method | Starting Materials | Catalyst System | Yield Range (%) |

|---|---|---|---|

| Carbonylative Synthesis | o-Substituted aryl iodides, Alkyl halides | Ni(acac)₂, 4,4'-di-tert-butyl-2,2'-bipyridyl, Mo(CO)₆, Mn | 38-87 |

| Asymmetric Reductive Aryl Allylation | Aryl iodides, Cyclic vinyl ethylene carbonates | Ni catalyst | 46-67 |

| Electroreductive Domino Reaction | Propargylic aryl halides, Benzaldehydes | Ni catalyst | 11-90 |

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysts have enabled unique transformations involving C-H bond activation. The enantioselective synthesis of 3-substituted dihydrobenzofurans can be achieved through an iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. In this reaction, a carbonyl group on the substrate acts as an effective directing group for the C-H activation step.

The cyclization is efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand. This methodology affords the chiral this compound products in high yields and with high enantioselectivity. Furthermore, this strategy can be incorporated into a one-pot synthesis starting from readily available allylic carbonates and m-hydroxyacetophenones, which first undergo a palladium-catalyzed allylic substitution followed by the iridium-catalyzed intramolecular hydroarylation.

Ruthenium-Catalyzed Photochemical Synthesis

Photoredox catalysis has emerged as a powerful strategy for organic synthesis, allowing for reactions to proceed under mild conditions using visible light as an energy source. A ruthenium-catalyzed photochemical synthesis of this compound derivatives has been developed based on an oxidative [3+2] cycloaddition of phenols and alkenes.

This method utilizes a ruthenium polypyridyl complex, such as [Ru(bpy)₃]²⁺, as the photocatalyst. Upon irradiation with visible light, the excited photocatalyst oxidizes the phenol substrate, initiating a radical cascade that culminates in the [3+2] cycloaddition with an alkene. Ammonium (B1175870) persulfate is employed as a benign terminal oxidant in this process. This protocol is applicable to the modular synthesis of a large family of this compound natural products. For example, this method was used to replicate the key coupling step in the synthesis of the natural product containing the this compound scaffold, achieving an 81% yield over two steps.

Iron-Catalyzed Cyclopropanation (Biocatalytic Context)

Expanding the toolkit of synthetic chemistry, biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods. An iron-based biocatalytic strategy has been developed for the highly diastereo- and enantioselective synthesis of stereochemically dense 2,3-dihydrobenzofuran scaffolds. This method relies on the cyclopropanation of benzofurans using engineered myoglobin (B1173299) enzymes.

These engineered heme-containing proteins function as efficient carbene transfer catalysts. In the presence of an acceptor-only diazoester reagent, the iron center of the myoglobin active site facilitates the formation of a carbene intermediate, which then undergoes cyclopropanation with a benzofuran substrate. This biocatalytic approach provides access to 2,3-dihydrobenzofuran-based tricyclic scaffolds with excellent enantiopurity (>99.9% de and ee), high yields, and on a preparative scale. This methodology surpasses the selectivity of many small-molecule catalysts for this transformation.

| Benzofuran Substrate | Engineered Myoglobin Variant | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Benzofuran | Mb(H64G,V68A) | 99 | >99.9 | >99.9 |

| 5-Methoxybenzofuran | Mb(H64G,V68A) | 95 | >99.9 | >99.9 |

| 6-Bromobenzofuran | Mb(H64G,V68A) | 88 | >99.9 | >99.9 |

| 7-Methylbenzofuran | Mb(H64G,V68A) | 92 | >99.9 | >99.9 |

Transition Metal-Free Protocols

Transition metal-free synthetic methods are increasingly favored due to their lower cost, reduced toxicity, and simplified purification procedures. These approaches often utilize readily available reagents and catalysts, or harness the energy of visible light to promote reactions under mild conditions.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and atom-economical approach to the 2,3-dihydrobenzofuran core, typically involving the formation of an oxygen-carbon bond from a suitably functionalized phenol precursor.

One prominent metal-free strategy is the iodocyclization of 2-allylphenols. researchgate.netnih.gov This reaction proceeds via an electrophilic cyclization mechanism where molecular iodine (I₂) activates the allyl group's double bond, making it susceptible to intramolecular attack by the phenolic hydroxyl group. semanticscholar.org This process forms a five-membered ring and a transient iodonium (B1229267) ion intermediate, which is then opened by a nucleophile. The reaction can be effectively performed in water without any organic solvents or additives, highlighting its green chemistry credentials. researchgate.net Various substituted 2-allylphenols undergo this transformation to produce the corresponding 2-iodomethyl-2,3-dihydrobenzofurans in good to excellent yields. researchgate.net

Another approach involves a photo-induced cascade reaction. In a metal-free strategy, 2-allylphenol derivatives react with α-iodo sulfones or other alkyl iodides in the presence of an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG). nih.govnih.gov The reaction is initiated by the photochemical activity of the phenolate (B1203915) anion, which is generated in situ. This leads to the formation of a carbon-centered radical, triggering a cascade that includes an atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution to forge the this compound ring. nih.gov

Furthermore, intramolecular radical cyclization can be initiated from alkenyl-tethered arenediazonium salts. Under transition-metal-free conditions, these salts can be used to generate aryl radicals that subsequently cyclize onto the tethered alkene, leading to the formation of the 2,3-dihydrobenzofuran skeleton. researchgate.net

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Allylphenol | I₂ (4 equiv.), H₂O, 50 °C, 2h | 2-(Iodomethyl)-2,3-dihydrobenzofuran | ~94% | researchgate.net |

| 2-Allyl-6-methylphenol | I₂ (4 equiv.), H₂O, 50 °C, 2h | 2-(Iodomethyl)-7-methyl-2,3-dihydrobenzofuran | ~98% | researchgate.net |

| 4-Chloro-2-allylphenol | I₂ (4 equiv.), H₂O, 50 °C, 2h | 5-Chloro-2-(iodomethyl)-2,3-dihydrobenzofuran | ~95% | researchgate.net |

Visible Light-Mediated Synthesis (e.g., Oxyselenocyclization of 2-Allylphenols)

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of 2,3-dihydrobenzofurans.

A key example is the visible light-mediated oxyselenocyclization of 2-allylphenols. mdpi.com This sustainable method utilizes a simple I₂/SnCl₂ promoter system and blue LED irradiation to synthesize 2,3-chalcogenil-dihydrobenzofurans. mdpi.com The reaction involves the interaction of a 2-allylphenol with a diselenide, such as diphenyl diselenide. The visible light activates the process, leading to an electrophilic selenium species that triggers the intramolecular cyclization of the phenol onto the allyl group, affording the 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran product in high yields. mdpi.comresearchgate.net This protocol demonstrates broad functional group tolerance. mdpi.com

Another innovative visible-light-driven method involves the heterogeneous photocatalysis by titanium dioxide (TiO₂). This oxidative [3+2] annulation of phenols with alkenyl phenols proceeds under air as the terminal oxidant at room temperature. rsc.org The surface interaction between the alkenyl phenol and the TiO₂ catalyst enables direct activation by visible light, generating an alkenyl phenoxyl radical that is selectively trapped by a phenol nucleophile to construct the this compound ring with excellent selectivity. rsc.org

| Allylphenol Substrate | Diselenide Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Allylphenol | Diphenyl diselenide | I₂/SnCl₂, Blue LED, DCM | 95% | mdpi.com |

| 2-Allylphenol | Bis(4-chlorophenyl) diselenide | I₂/SnCl₂, Blue LED, DCM | 95% | mdpi.com |

| 2-Allylphenol | Bis(4-methoxyphenyl) diselenide | I₂/SnCl₂, Blue LED, DCM | 92% | mdpi.com |

| 2-Allylphenol | Bis(p-tolyl) diselenide | I₂/SnCl₂, Blue LED, DCM | 71% | mdpi.com |

o-Quinone Methide-Mediated Cycloadditions

Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as versatile four-carbon synthons in cycloaddition reactions. Their in situ generation from stable precursors, such as 2-hydroxybenzyl alcohols or 2-tosylalkylphenols, allows for controlled reactions to build carbo- and heterocyclic frameworks, including the 2,3-dihydrobenzofuran core.

A highly enantio- and diastereoselective [4+1] annulation between in situ generated o-QMs and ammonium ylides provides a powerful route to chiral 2,3-dihydrobenzofuran derivatives. This reaction is typically performed under base-mediated conditions, where the o-QM precursor and an ammonium salt react in the presence of a base like cesium carbonate (Cs₂CO₃). The key to achieving high stereoselectivity is the use of chiral ammonium salts, often derived from Cinchona alkaloids, which act as chiral leaving groups during the in situ formation of the ylide. This protocol is operationally simple and yields a variety of substituted 2,3-dihydrobenzofurans with high trans-diastereoselectivity and excellent enantioselectivity.

The metal-free [4+1] annulation of o-QMs with α-aryl diazoacetates as C1 synthons is another efficient method for constructing 2,3-dihydrobenzofuran scaffolds, particularly those bearing a quaternary carbon center at the C2 position. This reaction can be catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). The reaction proceeds under mild, transition metal-free conditions and demonstrates broad substrate scope and functional group compatibility. The proposed mechanism involves a cascade of protonation, intermolecular Michael addition, and subsequent intramolecular substitution.

The reaction of o-QMs with stabilized sulfur ylides, such as carbonyl-stabilized or sulfoxonium ylides, offers a facile route to trans-2,3-dihydrobenzofurans. In this [4+1] annulation, the o-QM is generated in situ under mild basic conditions from precursors like 2-tosylalkylphenols. The sulfur ylide then acts as a one-carbon component, attacking the exocyclic methylene (B1212753) of the o-QM, followed by an intramolecular cyclization and elimination of the sulfur-containing group to furnish the this compound ring. This method is known for its high yields and excellent diastereoselectivities for the trans isomer.

| C1 Synthon | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Ammonium Ylides | Cs₂CO₃, Chiral Ammonium Salt (Cinchona alkaloid-based) | Highly enantio- and diastereoselective synthesis of chiral products. | |

| Alpha-Aryl Diazoacetates | TfOH or B(C₆F₅)₃ | Access to C2-quaternary centers; mild, metal-free conditions. | |

| Stabilized Sulfur Ylides | Base (e.g., K₂CO₃, NaH) | High yields and excellent trans-diastereoselectivity. |

Chalcone (B49325) Rearrangement Strategies

A notable strategy for synthesizing 2,3-dihydrobenzofuran derivatives involves the acid-catalyzed rearrangement of 2-hydroxychalcones. This method provides a pathway to cyclized products that can be further transformed into various benzofuran isomers.

Researchers have demonstrated that treating a 2-hydroxychalcone (B1664081) derivative with an acid like p-toluenesulfonic acid (p-TsOH) in a solvent such as acetonitrile (B52724) can efficiently yield the corresponding 2,3-dihydrobenzofuran. nih.gov This transformation is a key step in a broader methodology aimed at the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans from the intermediate 2,3-dihydrobenzofuran products. nih.gov The versatility of this approach allows for the creation of a range of substituted benzofuran derivatives by modifying the reaction conditions following the initial cyclization. nih.gov

| Reactant | Catalyst | Solvent | Product | Yield |

| 2-Hydroxychalcone | p-Toluenesulfonic acid | Acetonitrile | 2,3-Dihydrobenzofuran derivative | Efficient |

Catalyst-Free Protocols (e.g., Salicylaldehydes with Sulfoxonium Ylide)

In the pursuit of more sustainable and efficient synthetic routes, catalyst-free protocols have been developed for the construction of the 2,3-dihydrobenzofuran scaffold. One such method involves the reaction of substituted salicylaldehydes with a sulfoxonium ylide.

This protocol proceeds under non-catalytic conditions, affording 2,3-dihydrobenzofurans in high yields (80%–89%) in a solvent like dichloromethane (B109758) (CH₂Cl₂). The proposed mechanism begins with the sulfur ylide attacking the carbonyl carbon of the salicylaldehyde. This is followed by a proton transfer and subsequent dehydration to generate an intermediate, which then cyclizes to form the final 2,3-dihydrobenzofuran product. This method highlights an effective and straightforward approach that avoids the need for a metal or acid catalyst.

| Reactants | Solvent | Conditions | Yield |

| Substituted Salicylaldehyde, Sulfoxonium Ylide | Dichloromethane | Catalyst-free | 80-89% |

Ultrasound-Promoted Synthesis

The application of ultrasound irradiation represents a significant tool in green chemistry, often leading to rapid reactions under clean conditions with high yields. This technique has been successfully applied to the synthesis of 2,3-dihydrobenzofuran derivatives.

Specifically, a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives were synthesized in good to excellent yields under ultrasonic irradiation. This method involves the Claisen-Schmidt reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. The key advantages of this ultrasound-promoted protocol include mild reaction conditions, short reaction times, high yields, and often non-chromatographic purification. These benefits underscore the protocol's significance in terms of waste reduction and energy efficiency.

| Reactants | Reagent | Conditions | Key Advantages |

| 2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic Ketones | NaOH in Ethanol | Ultrasound irradiation, Ambient temperature | Mild conditions, High yields, Short reaction times, Energy efficient |

Biomimetic Approaches

Oxidative Dimerization of Cinnamic Acid Derivatives

Biomimetic synthesis seeks to mimic natural enzymatic processes to create complex molecules. The oxidative dimerization of cinnamic acid derivatives, such as ferulic acid, is a key biosynthetic pathway for lignans (B1203133), many of which feature the 2,3-dihydrobenzofuran skeleton. mdpi.com This process is catalyzed in nature by enzymes like peroxidases and laccases. mdpi.com

In a laboratory setting, this transformation can be mimicked using horseradish peroxidase (HRP) as a catalyst. The HRP-catalyzed oxidative dimerization of ferulic acid in the presence of hydrogen peroxide leads to the formation of a this compound neolignan. nih.govsci-hub.se The reaction involves the generation of free-radical forms of the phenolic phenylpropenoids, which then couple to form carbon-carbon and carbon-oxygen bonds, ultimately leading to the cyclized this compound structure. sci-hub.se This biomimetic approach provides a direct route to naturally occurring and biologically active lignan (B3055560) structures. mdpi.comnih.gov

| Reactant | Catalyst System | Product Type |

| Ferulic Acid | Horseradish Peroxidase (HRP), H₂O₂ | This compound neolignan |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several methodologies for synthesizing 2,3-dihydrobenzofuran derivatives align with these principles by employing milder conditions, reducing waste, and using sustainable energy sources.

As previously mentioned, ultrasound-promoted synthesis is a prime example of a green approach, offering rapid, energy-efficient reactions at ambient temperatures.

Another sustainable method is the use of visible light to mediate reactions. A visible-light-mediated synthesis of 2,3-chalcogenyl-dihydrobenzofuran has been developed through the oxyselenocyclization of 2-allylphenols. This process is facilitated by a simple I₂/SnCl₂ promoter system and blue LED irradiation, proceeding under mild conditions and tolerating a variety of functional groups.

Furthermore, solvent- and metal-free methodologies contribute significantly to green synthesis. A method using an I₂/DMSO catalytic system allows for the synthesis of chalcogenyl-2,3-dihydrobenzofurans from allyl-phenols with yields ranging from 40% to 99%. These examples demonstrate a clear trend towards developing more environmentally benign synthetic routes to the 2,3-dihydrobenzofuran core. researchgate.net

Reactions and Transformations of 2,3 Dihydrobenzofuran Derivatives

Derivatization Strategies and Functional Group Transformations

The functionalization of the 2,3-dihydrobenzofuran core is crucial for accessing a diverse range of molecular architectures with potential biological activities. Various strategies have been developed to introduce substituents and modify existing functional groups.

One common approach involves the derivatization of pre-existing functional groups on the 2,3-dihydrobenzofuran skeleton. For instance, 2,3-dihydrobenzofuran-2-ones can be synthesized through the rearrangement of 2-(1-benzotriazolylalkoxy)- and 2-(1-benzotriazolylalkylsulfanyl)-benzophenones. arkat-usa.org These ketones can undergo further transformations, such as the shift of an alkyl group to form 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Transition metal-catalyzed reactions offer a powerful tool for the direct functionalization of the 2,3-dihydrobenzofuran ring. Rhodium-catalyzed C–H activation and annulation reactions have been employed to synthesize α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.govrsc.org For example, the reaction of N-phenoxy amides with propargylic monofluoroalkynes in the presence of a rhodium catalyst affords cyclic products in moderate to high yields. nih.govrsc.org Similarly, palladium-catalyzed intramolecular condensation of 2-hydroxyphenyl-substituted enones with diazo compounds provides a route to 2,2,3-trisubstituted dihydrobenzofuran derivatives. nih.gov

Furthermore, visible-light-mediated synthesis has emerged as a sustainable method for the preparation of 2,3-chalcogenil-dihydrobenzofuran derivatives through the oxyselenocyclization of 2-allylphenols. mdpi.com This approach tolerates a variety of functional groups and provides good to excellent yields of the desired products. mdpi.com

Table 1: Examples of Derivatization Strategies for 2,3-Dihydrobenzofuran

| Starting Material | Reagents and Conditions | Product | Yield |

| N-phenoxy amides | Propargylic monofluoroalkynes, [Cp*RhCl₂]₂, NaOAc | α-Quaternary carbon containing 2,3-dihydrobenzofuran analogues | 35–78% rsc.org |

| 2-Hydroxyphenyl-substituted enones | Diazo compound, [Pd(cinnamyl)Cl]₂, MeSO₃H | 2,2,3-Trisubstituted this compound derivatives | 51–91% nih.gov |

| 2-Allylphenols | Diorganyl dichalcogenides, I₂/SnCl₂, blue LED | 2,3-Chalcogenil-dihydrobenzofuran derivatives | >90% (for many compounds) mdpi.com |

| Chalcone (B49325) | p-Toluene sulfonic acid, acetonitrile (B52724) | 2,3-Dihydrobenzofuran | Efficient yields frontiersin.org |

Hydrogenation and Aromatization Processes

The interconversion between 2,3-dihydrobenzofurans and their aromatic counterparts, benzofurans, is a key transformation. Hydrogenation of the C2-C3 double bond of benzofurans is a direct route to 2,3-dihydrobenzofurans. frontiersin.orgnih.gov This transformation is often achieved using heterogeneous catalysts under hydrogen pressure. For example, ruthenium nanoparticles supported on a Lewis acid-modified ionic liquid phase (Ru@SILP-[ZnCl₄]²⁻) have been shown to be highly active and selective for the hydrogenation of a broad range of benzofuran (B130515) derivatives. acs.org This catalytic system can achieve high yields of the corresponding 2,3-dihydrobenzofurans under mild conditions. acs.org Similarly, a Pd4Pt1 catalyst has demonstrated high activity and selectivity for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. researchgate.net

Conversely, the aromatization of 2,3-dihydrobenzofurans to benzofurans can be achieved through dehydrogenation. This process often requires an oxidant or specific catalytic conditions. For instance, treatment of certain 2,3-dihydrobenzofuran derivatives with p-toluene sulfonic acid can lead to the formation of 3-formylbenzofuran heterocycles. frontiersin.org Photocatalytic reactions have also been utilized for the aromatization of this compound intermediates. nih.gov

The thermodynamics of the hydrogenation/dehydrogenation equilibrium are important considerations. The Gibbs free energy for the dehydrogenation of 2,3-dihydrobenzofuran has been studied to determine the optimal reaction temperatures for these reversible processes. preprints.org

Ring-Opening and Ring-Closing Reactions

Ring-opening reactions of 2,3-dihydrobenzofurans provide access to a variety of acyclic structures. For example, the epoxide ring-opening of certain 2,3-dihydrobenzofuran derivatives is a key step in the synthesis of diverse organic molecules. frontiersin.org Base-mediated intramolecular furan (B31954) ring-closing and epoxide ring-opening reactions have been used to synthesize syn-2,3-dihydrobenzofuranspirooxindoles. frontiersin.org

Conversely, ring-closing reactions are fundamental to the synthesis of the 2,3-dihydrobenzofuran core. Intramolecular cyclization reactions are a common strategy. researchgate.net Palladium-catalyzed ring-closing/ring-opening cross-coupling reactions have been developed for the enantioselective diarylation of unactivated alkenes, providing a route to chiral 2,3-dihydrobenzofurans bearing a quaternary stereocenter. acs.org Another example is the rhodium-mediated one-pot synthesis of benzofuran-3(2H)-ones from salicylaldehyde, cyclopropanols, and aliphatic alcohols, which proceeds through a ring-opening of the cyclopropanol. nih.gov

Stereoselective Transformations and Enantiomeric Enrichment

The synthesis of enantioenriched 2,3-dihydrobenzofurans is of great interest due to the prevalence of chiral this compound motifs in biologically active molecules. acs.org Several stereoselective methods have been developed to control the stereochemistry at the C2 and C3 positions.

Palladium-catalyzed asymmetric synthesis is a powerful tool for this purpose. For instance, an enantioselective Pd-catalyzed Heck/Cacchi reaction has been used to synthesize 2,3-dihydrobenzofuran derivatives with excellent enantiomeric excess. nih.gov Similarly, a one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade has been developed for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net This method allows for the selective formation of all four possible stereoisomers by choosing the appropriate combination of two chiral catalysts. researchgate.net

Organocatalysis also plays a significant role in the enantioselective synthesis of 2,3-dihydrobenzofurans. Chiral phosphoric acids have been used to catalyze the enantioselective (3 + 2) cycloaddition of quinones with enecarbamates, yielding 2,3-disubstituted 2-amino-2,3-dihydrobenzofurans with high enantioselectivity. acs.org Furthermore, a bifunctional thiourea (B124793) catalyst can guide the intramolecular oxa-Michael addition to control the stereochemistry of a second stereocenter in a sequential catalytic process. nih.gov

Enantiomeric enrichment can also be achieved through the resolution of racemic mixtures or through dynamic kinetic resolution processes. nih.gov

Table 2: Examples of Stereoselective Syntheses of 2,3-Dihydrobenzofuran Derivatives

| Reaction Type | Catalysts/Reagents | Product Stereochemistry | Enantiomeric/Diastereomeric Ratio |

| Pd-catalyzed Heck/Cacchi reaction | Pd₂(dba)₃·CHCl₃, N-Me–Xu₃ ligand | Chiral 2,3-dihydrobenzofurans | 84–97% ee nih.gov |

| Rh-catalyzed C-H functionalization/oxa-Michael addition | Rhodium catalyst, organocatalyst | Stereodivergent 2,3-disubstituted dihydrobenzofurans | High stereoselectivity researchgate.net |

| Chiral phosphoric acid-catalyzed (3 + 2) cycloaddition | BINOL- or SPINOL-derived phosphoric acid | 2,3-disubstituted 2-aminoindolines | up to 99% ee acs.org |

| Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling | Palladium, chiral N,N-ligands | 3,3-disubstituted-2,3-dihydrobenzofurans | up to 99:1 er acs.org |

Transformation to Benzofuran Derivatives

The conversion of 2,3-dihydrobenzofurans to benzofurans represents an aromatization process. This transformation is often achieved through oxidation or dehydrogenation reactions.

One straightforward method involves the use of an oxidizing agent. For example, the treatment of certain 2,3-dihydrobenzofuran derivatives with p-toluene sulfonic acid can lead to the formation of 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. frontiersin.org

Rhodium(II)-catalyzed annulation of O-propargylphenols can yield 3-methylene-2,3-dihydrobenzofurans, which can then be transformed into 3-methylbenzofurans through a 1,3-H-shift, often promoted by heating. doi.org This tandem reaction provides a one-pot strategy for the synthesis of benzofuran derivatives from readily available starting materials. doi.org

Furthermore, the dearomatization of benzofurans to access functionalized 2,3-dihydrobenzofurans, as discussed in previous sections, is a reversible concept. The resulting dihydrobenzofurans can, in principle, be converted back to benzofuran derivatives through appropriate chemical transformations, highlighting the synthetic versatility of this heterocyclic system.

Biological and Pharmacological Research on 2,3 Dihydrobenzofuran Scaffolds

Therapeutic Potential of 2,3-Dihydrobenzofuran-Containing Compounds

The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic molecules, conferring a wide range of biological activities. mdpi.comresearchgate.netnih.gov This framework is a key building block in medicinal chemistry, leading to the development of compounds with significant therapeutic potential. mdpi.com Research has explored its role in creating agents for treating a variety of conditions, including cancer, inflammation, and microbial infections. mdpi.comresearchgate.netrsc.org Natural products incorporating this core structure, such as (+)-conocarpan and (+)-decursivine, have demonstrated antifungal and antimalarial properties, respectively. mdpi.comresearchgate.netnih.gov The versatility and stability of the 2,3-dihydrobenzofuran ring system make it a valuable scaffold for designing novel therapeutic agents. mdpi.com

Anticancer and Antitumor Activities

Derivatives of 2,3-dihydrobenzofuran have emerged as a significant class of compounds in anticancer research, exhibiting cytotoxicity against various human tumor cell lines. rsc.orgmdpi.org The structural framework allows for modifications that can lead to potent agents targeting different mechanisms involved in cancer cell proliferation. acs.orgnih.gov

A key mechanism through which certain 2,3-dihydrobenzofuran derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. acs.orgnih.govfrontiersin.org These compounds can interact with tubulin, a critical protein for cell division, leading to mitotic arrest and subsequent cell death. acs.orgnih.gov

One notable group of such compounds are dihydrobenzofuran lignans (B1203133). acs.orgnih.gov For instance, compound 2b , the dimerization product of caffeic acid methyl ester, inhibits tubulin polymerization by 50% at a concentration of 13 ± 1 μM. acs.orgnih.govresearchgate.net This compound interacts weakly at the colchicine (B1669291) binding site of tubulin. acs.orgnih.gov The stereochemistry of these molecules is crucial for their activity; the (2R,3R)-enantiomer of compound 2b was found to be twice as active as the racemic mixture, whereas the (2S,3S)-enantiomer had minimal inhibitory activity on tubulin polymerization. acs.orgnih.govresearchgate.net

Other derivatives, such as those with a 3,4,5-trimethoxybenzylidene moiety, are also recognized as tubulin-binding agents. vulcanchem.com Analogs like NPD2893 inhibit tubulin polymerization with IC₅₀ values in the range of 0.8–1.2 µM. vulcanchem.com Furthermore, a heteroaromatic chalcone (B49325) hybrid, compound 7m , which contains a 2,3-dihydrobenzofuran ring, moderately inhibits in vitro tubulin polymerization with an IC₅₀ value of 12.23 µM. frontiersin.org

| Compound | Description | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2b (this compound lignan) | Dimerization product of caffeic acid methyl ester | 13 ± 1 μM | acs.orgnih.govresearchgate.net |

| NPD2893 | Benzylidene-dihydrobenzofuran | 0.8–1.2 µM | vulcanchem.com |

| Compound 7m | α-CH₃ substituted heteroaromatic chalcone with a benzofuran (B130515) ring | 12.23 µM | frontiersin.org |

This compound lignans have shown particular sensitivity against leukemia and breast cancer cell lines. acs.orgnih.govCompound 2b (methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate) displayed promising activity, with an average GI₅₀ value (molar concentration for 50% growth inhibition) of 0.3 μM across a panel of 60 tumor cell lines. acs.orgnih.gov Its potency was especially high against three breast cancer cell lines, with a GI₅₀ value of less than 10 nM. acs.orgnih.gov

In other studies, synthetic trans-2,3-dihydrobenzofuran derivatives were screened for in vitro anticancer activity. Compound 4e from one series demonstrated potent inhibitory activity against the human breast cancer cell line (MCF-7) with a GI₅₀ value below 10 µg/ml, and a GI₅₀ value of 37.9 µg/ml on the human leukemia cell line (K-562). researchgate.net Another study involving thymol (B1683141) derivatives isolated from Ageratina adenophora found that compound 1 and compound 5 showed cytotoxic activity against the MCF-7 human tumor cell line with IC₅₀ values of 7.45 µM and 10.21 µM, respectively. rsc.org

| Compound | Cell Line | Cancer Type | Activity (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2b | Breast Cancer Cell Lines (unspecified) | Breast Cancer | <10 nM (GI₅₀) | acs.orgnih.gov |

| Compound 4e | MCF-7 | Breast Cancer | <10 µg/ml (GI₅₀) | researchgate.net |

| K-562 | Leukemia | 37.9 µg/ml (GI₅₀) | ||

| Compound 1 (Thymol derivative) | MCF-7 | Breast Cancer | 7.45 µM (IC₅₀) | rsc.org |

| Compound 5 (Thymol derivative) | MCF-7 | Breast Cancer | 10.21 µM (IC₅₀) |

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in inflammatory signaling pathways regulated by NF-κB and has been identified as a therapeutic target for certain cancers, including diffuse large B-cell lymphoma (DLBCL). dntb.gov.ua The development of 2,3-dihydrobenzofuran-based IRAK4 inhibitors represents a promising strategy for treating these types of malignancies. medchemexpress.comgoogle.combindingdb.orgacs.org

Researchers have designed and synthesized novel 2,3-dihydrobenzofuran IRAK4 inhibitors for the potential treatment of DLBCL. dntb.gov.ua One such small-molecule IRAK4 kinase inhibitor, DW18134 , was identified with an IC₅₀ value of 11.2 nM. dntb.gov.ua This compound effectively inhibited the phosphorylation of IRAK4 in cellular assays. dntb.gov.ua The exploration of the 2,3-dihydrobenzofuran scaffold has led to the discovery of potent and selective IRAK4 inhibitors, with some advancing to clinical candidacy, such as PF-06650833 , for treating autoimmune diseases and lymphoid malignancies. acs.org

Anti-inflammatory Properties

The 2,3-dihydrobenzofuran scaffold is present in many compounds exhibiting anti-inflammatory activity. mdpi.comresearchgate.netnih.gov These derivatives can modulate inflammatory pathways, making them candidates for new anti-inflammatory drugs.

A series of 2,3-dihydrobenzofuran-5-acetic acids were synthesized and evaluated for their anti-inflammatory potential. nih.gov The introduction of a methyl group alpha to the acetic acid function was found to enhance anti-inflammatory activity. nih.gov Within this series, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a) demonstrated the most potent activity in a carrageenan-induced edema screening test. nih.gov

Cell cultures of Ageratina pichinchensis have been shown to produce anti-inflammatory compounds, including (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran . mdpi.com Furthermore, some 2,3-dihydrobenzofuran derivatives exert their effects by inhibiting NF-κB transcriptional activity, a key regulator of inflammation. rsc.orgresearchgate.net For example, compound 35 , a 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivative, showed excellent NF-κB inhibitory activity alongside its anticancer effects. rsc.org Another IRAK4 inhibitor, DW18134 , demonstrated in vivo efficacy by reducing inflammatory cytokine expression and attenuating tissue injury in models of peritonitis and colitis. dntb.gov.ua

Antimicrobial, Antiviral, and Antifungal Activities

Compounds featuring the 2,3-dihydrobenzofuran core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antiviral, and antifungal effects. mdpi.comresearchgate.net

Antibacterial Activity: Several 2,3-dihydrobenzofuran derivatives have been reported to possess antibacterial properties. google.com Thymol derivatives isolated from Ageratina adenophora, including the 2,3-dihydrobenzofuran compound 3 (2α-methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran), showed selective activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus thuringiensis with MIC values ranging from 31.3 to 62.5 μg mL⁻¹. rsc.org

Antiviral Activity: The 2,3-dihydrobenzofuran scaffold is also a component of molecules with antiviral potential. mdpi.comvulcanchem.com Derivatives have been shown to inhibit viral proteases. In silico studies have suggested that a trimethyl variant of 2,3-dihydro-1-benzofuran can bind to the active site of the SARS-CoV-2 main protease (Mpro). vulcanchem.com Chalcone derivatives containing a 2,3-dihydrobenzofuran moiety have also been investigated for their antiviral effects against Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov

Antifungal Activity: The antifungal potential of 2,3-dihydrobenzofuran derivatives is also well-documented. mdpi.com Natural products like (+)-conocarpan exhibit antifungal properties. mdpi.comresearchgate.net In laboratory studies, various synthetic derivatives have shown notable activity against fungal strains such as Candida albicans. Citrinin (B600267), a metabolite from Penicillium citrinum, when coupled with 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, forms compounds like penicitrinone A and penicitrinol A , though the primary antifungal activity in the extract was attributed to citrinin itself. bohrium.com

| Compound/Derivative Type | Activity Type | Target Organism/Virus | Key Finding | Reference |

|---|---|---|---|---|

| Compound 3 (Thymol derivative) | Antibacterial | S. aureus, B. cereus, B. thuringiensis | MIC values of 31.3–62.5 μg mL⁻¹ | rsc.org |

| Trimethyl 2,3-dihydro-1-benzofuran | Antiviral | SARS-CoV-2 (in silico) | Binds to main protease (Mpro) | vulcanchem.com |

| Dihydrochalcones | Antiviral | HSV-1, HSV-2 | Mild antiviral effects reported | nih.gov |

| (+)-Conocarpan | Antifungal | Unspecified fungi | Natural product with known antifungal activity | mdpi.comresearchgate.net |

| Synthetic 2,3-dihydrobenzofuran derivatives | Antifungal | Candida albicans | Notable activity against fungal strains |

Antimalarial and Antitubercular Activities

The 2,3-dihydrobenzofuran scaffold is a key component in compounds exhibiting promising activity against Plasmodium falciparum and Mycobacterium tuberculosis, the causative agents of malaria and tuberculosis, respectively.

Natural products containing the 2,3-dihydrobenzofuran moiety have shown notable antimalarial properties. mdpi.com For instance, the alkaloid (+)-Decursivine, isolated from Rhaphidophora decursiva, demonstrates activity against the D6 and W2 strains of P. falciparum. mdpi.comresearchgate.net Synthetic derivatives have also been explored for their antiplasmodial effects. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were evaluated against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov Among these, certain 5-nitrofuran and 5-nitrothiophene derivatives were particularly potent against the 3D7 strain, while 5-nitroimidazole and 4-nitroimidazole (B12731) analogs showed high selectivity and activity against the resistant K1 strain. nih.gov Specifically, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) had an IC50 of 0.28 μM against the 3D7 strain, and (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) showed an IC50 of 0.654 nM against the K1 strain. nih.gov Some of the most promising compounds from this series also demonstrated in vivo activity in a P. berghei mouse model. nih.gov

In the realm of antitubercular research, various 2,3-dihydrobenzofuran derivatives have been synthesized and evaluated. A series of 1,3,4-oxadiazoles featuring a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold were tested against Mycobacterium tuberculosis H37Ra, with four compounds showing good activity. ncl.res.in Another study focused on 1-(2,3-dihydrobenzofuran-2-yl-methyl) mdpi.comvulcanchem.comvulcanchem.com-triazoles, synthesized via a [3+2] cycloaddition reaction. scispace.comnih.gov Several of these compounds, including 2a, 7, 9, 12, and 14, exhibited antitubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against M. tuberculosis H37Rv. scispace.comnih.gov Furthermore, two coumaran (2,3-dihydrobenzofuran) derivatives, TB501 and TB515, were identified through in silico docking and showed promising in vitro antimycobacterial activity. nih.gov

Table 1: Antimalarial and Antitubercular Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative Class | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| (+)-Decursivine | Plasmodium falciparum (D6 & W2 strains) | IC50 values of 3.93 and 4.41 µg/mL, respectively. | researchgate.net |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | Plasmodium falciparum (3D7 strain) | IC50: 0.28 μM | nih.gov |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | Plasmodium falciparum (K1 strain) | IC50: 0.654 nM | nih.gov |

| 1-(2,3-dihydrobenzofuran-2-yl-methyl) mdpi.comvulcanchem.comvulcanchem.com-triazoles (compounds 2a, 7, 9, 12, 14) | Mycobacterium tuberculosis H37Rv | MIC: 3.12-12.5 µg/mL | scispace.comnih.gov |

| 1,3,4-Oxadiazoles with 2,2-dimethyl-2,3-dihydrobenzofuran scaffold | Mycobacterium tuberculosis H37Ra | Four compounds showed good activity. | ncl.res.in |

| TB501 and TB515 | Mycobacterium tuberculosis | Promising in vitro activity. | nih.gov |

Neuropharmacological Activities

The 2,3-dihydrobenzofuran scaffold has been integral to the development of compounds targeting various neurological pathways and receptors, showing potential in several areas of neuropharmacology.

Researchers have designed and synthesized novel 2,3-dihydrobenzofuran derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov This work aimed to improve the drug-like properties of earlier compounds for potential use in treating conditions like neuropathic pain. nih.gov A series of 2,3-dihydro-1-benzofuran derivatives with an asymmetric carbon atom were developed. nih.gov For the most selective compound, MDA7, the S enantiomer (MDA104) was identified as the active form. nih.gov Compounds MDA42 and MDA39 were found to be the most potent agonists at the CB2 receptor. nih.gov

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series) have been synthesized and evaluated as ligands for histamine (B1213489) H3 (H3R) and H4 (H4R) receptors. nih.govfrontiersin.org These receptors are targets for various conditions, including inflammatory diseases and neurodegenerative disorders. nih.govnih.gov Within this series, the N-allyl-substituted compound LINS01004 showed the highest affinity for H3R (pKi of 6.40), while the chlorinated compound LINS01007 displayed moderate affinity for H4R (pKi of 6.06). nih.govfrontiersin.org Functional assays confirmed that these compounds act as antagonists at these receptors. nih.gov Further studies on related (dihydro)benzofuranyl piperazines identified compound 1h as a highly potent hH3R antagonist (pKi 8.4) and compound 2c as a high-affinity hH4R partial agonist (pKi 7.1). nih.gov

The 2,3-dihydrobenzofuran scaffold is featured in compounds investigated for their potential in Alzheimer's disease (AD) therapy. frontiersin.org Donepezil, a key drug for AD treatment, contains an indanone structure, and its derivatives incorporating a 2,3-dihydrobenzofuran moiety have been synthesized. materialsciencejournal.org One area of focus is the inhibition of amyloid-beta (Aβ) fibril formation, a crucial aspect of AD pathology. frontiersin.org A specific organoselenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has been studied for its neuroprotective effects in a mouse model of AD. acs.orgnih.gov Treatment with TFSeB improved memory performance and reduced markers of oxidative stress. nih.gov It also reversed the increase in monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) activity induced by the neurotoxin streptozotocin. nih.gov

Antioxidant and Cytoprotective Properties

Compounds based on the 2,3-dihydrobenzofuran structure have demonstrated significant antioxidant and cytoprotective activities. researchgate.net Lignans and other constituents isolated from Açaí (Euterpe oleracea) fruits, which include 2,3-dihydrobenzofuran derivatives, have shown antioxidant capabilities. researchgate.net The benzofuran core itself is known for its antioxidant properties. acs.org For example, the compound TFSeB, which combines a benzofuran core with an organoselenium group, has been noted for its ability to modulate oxidative stress. acs.org Synthetic catechol thio-ethers containing heterocyclic groups have been identified as effective antioxidants with cytoprotective properties, capable of protecting DNA and lipids from radical species. mdpi.com Additionally, this compound lignans formed from the oxidation of caffeic acid derivatives have been identified as promising antitumor agents, highlighting their cytoprotective potential in different contexts. chemrxiv.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 2,3-dihydrobenzofuran scaffold. For instance, in the development of histamine receptor antagonists, docking experiments indicated that bulky substituents on the piperazine (B1678402) ring occupy a hydrophobic pocket in the hH3R, while an N-allyl group can form favorable hydrophobic interactions, increasing selectivity for hH3R. nih.gov

In the context of anticancer activity, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position, such as with an ester or a heterocyclic ring, are important for cytotoxicity. mdpi.com The presence of a -CONH group was found to be necessary for the anticancer activity of certain derivatives. mdpi.com For a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, substitutions at the 5-position of the this compound ring with bulky groups like tert-butyl were found to potentially improve metabolic stability. vulcanchem.com

Regarding CB2 receptor agonists, SAR studies of a series of 2,3-dihydro-1-benzofuran compounds revealed that introducing a chlorine atom at the phenyl ring facing an aromatic pocket increased hCB2 functional activity. nih.gov Conversely, adding polar groups like methoxyphenyl or pyridine (B92270) in the same position led to a loss of activity due to unfavorable interactions. nih.gov

Mechanism of Action at Molecular and Cellular Levels

The biological activities of 2,3-dihydrobenzofuran derivatives are diverse, stemming from their interactions with a range of molecular targets and cellular pathways. The specific mechanism of action is highly dependent on the substitution pattern of the this compound core.

One of the well-documented mechanisms is enzyme inhibition. For instance, certain derivatives have been shown to inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. acs.org A structure-based design approach led to the synthesis of 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives that target the NAD+ binding site of PARP-1. acs.org Modifications at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, particularly the introduction of substituted benzylidene moieties, resulted in a significant enhancement of inhibitory potency. acs.org For example, the 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in activity. acs.org Further derivatization at the 4'-hydroxyl or 4'-amino group of the benzylidene ring with various heterocycles led to compounds with even greater PARP-1 inhibition. acs.org

In the context of antimicrobial activity, some 2,3-dihydrobenzofuran derivatives are believed to function by disrupting bacterial cell walls. Molecular docking studies have further suggested that certain derivatives exhibit a high binding affinity for bacterial enzymes, indicating their potential as lead compounds for new antimicrobial agents.

Derivatives have also been investigated for their potential in managing type 2 diabetes through the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. dntb.gov.uaresearchgate.net Hovedulcates A and B, two 2,3-dihydrobenzofuran derivatives, demonstrated potent inhibition of both these enzymes. dntb.gov.uaresearchgate.net Molecular docking simulations have provided insights into the binding modes of these compounds with their target enzymes, revealing the importance of specific interactions for their inhibitory activity. researchgate.net

Furthermore, some derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. The influence of modifications to the benzofuran core on biological activity and selectivity towards particular cancer cell lines has been noted.

Biocatalysis in the Synthesis of Biologically Active Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral 2,3-dihydrobenzofuran derivatives. Enzymes offer high selectivity and operate under mild reaction conditions, making them ideal for the production of enantiomerically pure compounds.

A notable application of biocatalysis is the dynamic kinetic resolution (DKR) of 2,3-dihydro-3-benzofuranols to produce highly enantioselective chiral 2,3-dihydrobenzofuran esters. acs.org This process utilizes enzymes as biocatalysts to selectively acylate one enantiomer of the starting material, which is generated from an intramolecular Aldol reaction. acs.org This enzymatic approach provides access to a variety of 2,3-dihydrobenzofuran ester derivatives, which can act as prodrugs and allow for further functional group transformations. acs.org Some of the resulting products have shown potent anti-inflammatory activity. acs.org

Another biocatalytic approach involves the use of a bifunctional tertiary amine-thiourea catalyst for the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives. rsc.org This method proceeds via an intramolecular Michael addition of keto-enone substrates, yielding the desired products in high diastereomeric and enantiomeric excess. rsc.org

The synthesis of this compound derivatives has also been achieved through visible light-mediated processes, which can be considered a sustainable approach. researchgate.net For example, the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be promoted by I2/SnCl2 and blue LED irradiation. researchgate.net This method tolerates a variety of functional groups and produces the desired products in good to excellent yields. researchgate.net

Natural Occurrence and Isolation of 2,3-Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold is a recurring structural motif in a wide array of natural products isolated from various plant species and fungi. frontiersin.orgmdpi.com These naturally occurring derivatives, often classified as neolignans, isoflavonoids, and lignans, exhibit a broad spectrum of biological activities. mdpi.com

Several bioactive natural products containing the 2,3-dihydrobenzofuran framework have been identified, including (+)-decursivine, (+)-lithospermic acid, pterocarpan, (+)-conocarpan, bisabosqual A, and caraphenol A. nih.gov These compounds have demonstrated activities such as antimalarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. nih.gov For example, (+)-conocarpan is a secondary metabolite from Piper species with antifungal activity, and (+)-Decursivine, an alkaloid from Rhaphidophora decursiva, has antimalarial properties. mdpi.com

Specific examples of isolated 2,3-dihydrobenzofuran derivatives and their natural sources are presented in the table below:

| Compound Name | Natural Source | Reported Activity |

| Hovedulcates A and B | Fruits of Hovenia dulcis Thunb. | PTP1B and α-glucosidase inhibitors dntb.gov.uaresearchgate.net |

| (S)-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobus | Antimicrobial actascientific.com |

| (S)-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobus | Antimicrobial actascientific.com |